molecular formula C8H13IN2O B8714533 2-n-Butyl-5-hydroxymethyl-4-iodoimidazole

2-n-Butyl-5-hydroxymethyl-4-iodoimidazole

Cat. No.: B8714533
M. Wt: 280.11 g/mol
InChI Key: DKHPIBAKKVXLDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-n-Butyl-5-hydroxymethyl-4-iodoimidazole is a useful research compound. Its molecular formula is C8H13IN2O and its molecular weight is 280.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H13IN2O

Molecular Weight

280.11 g/mol

IUPAC Name

(2-butyl-4-iodo-1H-imidazol-5-yl)methanol

InChI

InChI=1S/C8H13IN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h12H,2-5H2,1H3,(H,10,11)

InChI Key

DKHPIBAKKVXLDL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(N1)CO)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-iodosuccinimide (148.75 g, 0.661 mol) was added to a stirred solution of 2-n-butyl-4-hydroxymethylimidazole (100.78 g, 0.652 mol) in 500 ml of absolute ethanol. After 20 minutes the solution was heated to 40°-45° C. for 45 minutes, diluted with 2.5 L of water, and chilled. The crystalline product which formed was collected by filtration, washed with water, and dried to give 1.74.5 g (95%) of crystals; mp 166°-166.5° C.
Quantity
148.75 g
Type
reactant
Reaction Step One
Quantity
100.78 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

4-DMAP (1.2 g; 10 mmol) and N-iodosuccinimide (25 g; 111 mmol) were added to a solution of 2-butyl-4-hydroxymethyl-imidazole (15.4 g; 100 mmol) in dioxane (210 ml) and 2-methoxyethanol (140 ml) and the mixture was stirred overnight at 50° C. Concentration gave 44.4 g of a brownish-yellow magma (theory; 28 g), which was further reacted without further purification. For characterisation, 2 g of the crude product were dissolved using ethyl acetate and washed with 5% NaHCO3 solution and saturated sodium chloride solution. Drying and concentration of the organic phases gave 1.2 g of a yellow solid [97% of theory; m.p.: 135°-40° C. (dec.); Rf : 0.24 (methylene chloride:methanol=10:1)].
[Compound]
Name
crude product
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
15.4 g
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
catalyst
Reaction Step Three
Quantity
210 mL
Type
solvent
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Three
Yield
97%

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